molecular formula C21H8BrCl2NO4S B4658043 3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one CAS No. 5305-69-1

3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one

Cat. No.: B4658043
CAS No.: 5305-69-1
M. Wt: 521.2 g/mol
InChI Key: CZDBXBKPCQJXTR-UHFFFAOYSA-N
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Description

3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one is a complex organic compound that belongs to the class of chromones and thiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 6-bromo-2-oxochromene-3-carbaldehyde with 2-aminothiazole under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions with 6,8-dichlorochromone-2-one to yield the final compound. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-formylchromone: A related compound with similar structural features but different functional groups.

    3-(6-Bromo-2-oxochromen-3-yl)-1-phenylpyrazole-4-carbaldehyde: Another compound with a chromone core and bromine substitution.

    Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates: Compounds with a chromone core and different substituents

Uniqueness

3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one is unique due to its combination of bromine, chlorine, and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H8BrCl2NO4S/c22-11-1-2-17-9(3-11)5-13(20(26)28-17)16-8-30-19(25-16)14-6-10-4-12(23)7-15(24)18(10)29-21(14)27/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDBXBKPCQJXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=CC(=CC(=C5OC4=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H8BrCl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366907
Record name 3-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5305-69-1
Record name 3-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one
Reactant of Route 2
3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one
Reactant of Route 3
3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one
Reactant of Route 4
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3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one
Reactant of Route 5
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3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one
Reactant of Route 6
3-[4-(6-Bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichlorochromen-2-one

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